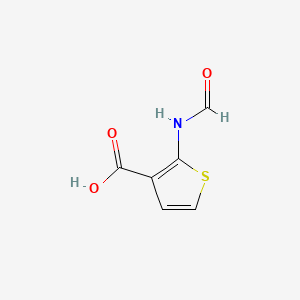

2-Formamidothiophene-3-carboxylic acid

Description

2-Formamidothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a formamido (-NHCHO) group at position 2 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

43028-69-9 |

|---|---|

Molecular Formula |

C6H5NO3S |

Molecular Weight |

171.18 g/mol |

IUPAC Name |

2-formamidothiophene-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO3S/c8-3-7-5-4(6(9)10)1-2-11-5/h1-3H,(H,7,8)(H,9,10) |

InChI Key |

ZWSJWGDWLCBNLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(=O)O)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Formylthiophene-3-carboxylic Acid

- Molecular Formula : C₆H₄O₃S

- Molecular Weight : 156.16

- Key Feature : A formyl (-CHO) group replaces the formamido (-NHCHO) group.

- Used in research as a precursor for heterocyclic syntheses .

2-(Acetylamino)thiophene-3-carboxylic Acid

2-(Difluoromethyl)thiophene-3-carboxylic Acid

- Molecular Formula : C₆H₄F₂O₂S

- Molecular Weight : 178.16

- Key Feature : Difluoromethyl (-CF₂H) group introduces strong electron-withdrawing effects.

- Implications : Increased acidity (pKa ~2–3) due to fluorine’s electronegativity, making it suitable for coordination chemistry or as a catalyst ligand .

Halogen-Substituted Derivatives

2-Chlorothiophene-3-carboxylic Acid

3-Fluoro-2-thiophenecarboxylic Acid

- Molecular Formula : C₅H₃FO₂S

- Molecular Weight : 146.14

- Key Feature : Fluorine at position 3.

- Implications : Fluorination improves metabolic stability and bioavailability, common in antiretroviral and anticancer agents .

Heterocyclic Amido Derivatives

2-(Furan-2-amido)thiophene-3-carboxylic Acid

2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic Acid

- Molecular Formula: C₁₂H₇ClFNO₃S

- Molecular Weight : 299.7

- Key Feature : Halogenated benzamido group.

- Implications : The chloro-fluorobenzene moiety increases steric bulk and hydrophobicity, favoring interactions with aromatic protein residues in drug-receptor binding .

Comparative Data Table

Research Implications

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase carboxylic acid acidity, favoring salt formation for improved solubility .

- Biological Applications : Amido and halogenated derivatives show promise in drug design, with fluorinated analogs offering enhanced metabolic stability .

- Material Science : Heterocyclic amido derivatives (e.g., furan- or thiophene-substituted) are candidates for conductive polymers or sensors due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.